molecular formula C10H11N3O B2516311 5-Isopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 102189-77-5

5-Isopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B2516311
CAS RN: 102189-77-5
M. Wt: 189.218
InChI Key: NEXNYAHYXMTMIT-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPPO, and it has a molecular formula of C11H11N3O. IPPO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, making it an important building block for the synthesis of other complex organic molecules.

Scientific Research Applications

Therapeutic Potential in Medicinal Chemistry

1,3,4-Oxadiazoles, including structures similar to 5-Isopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole, exhibit a wide range of bioactivities due to their ability to bind effectively with various enzymes and receptors in biological systems. This binding is facilitated by multiple weak interactions, making these compounds versatile in treating numerous ailments. They demonstrate significant therapeutic potential across various fields of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medical applications. This versatility underscores their importance in drug development and the pursuit of new, more active, and less toxic medicinal agents (Verma, Khan, Akhtar, Alam, Akhter, Shaquiquzzaman, 2019).

Microwave-Assisted Synthesis

The microwave-assisted synthesis technique offers significant advantages for preparing 5-membered azaheterocyclic systems, including oxadiazoles. This method enhances reaction speeds, yields, product quality, and safety while reducing energy costs. Microwave irradiation is particularly effective for synthesizing heterocyclic compounds due to its ability to facilitate cleaner chemical reactions and offer tremendous scope for automation. The relevance of this synthesis method highlights the evolving techniques in organic chemistry that leverage 1,3,4-oxadiazole derivatives for various applications, emphasizing the importance of these compounds in both medicine and industry (Sakhuja, Panda, Bajaj, 2012).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole derivatives, due to their photoluminescent properties, excellent thermal and chemical stability, and potential coordination sites, serve as ideal candidates for metal-ion sensors. Their ability to form complexes with metal ions, alongside the ease of synthesis and modification, makes them valuable in the development of chemosensors for detecting metal ions. This application is particularly relevant in environmental monitoring, biochemistry, and medical diagnostics, showcasing the versatility of 1,3,4-oxadiazoles beyond pharmaceuticals (Sharma, Om, Sharma, 2022).

properties

IUPAC Name

5-propan-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXNYAHYXMTMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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